1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
The compound 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine belongs to a class of hybrid heterocyclic systems combining 1,2,3-triazole and 1,2,4-oxadiazole moieties. These structural motifs are associated with diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties. Key features include:
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O/c17-11-6-8-12(9-7-11)23-14(18)13(20-22-23)16-19-15(21-24-16)10-4-2-1-3-5-10/h1-9H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMXFFJXWQHQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The 3-phenyl-1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions between amidoximes and activated nitriles. A representative protocol involves:
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Reaction Setup : A mixture of benzamidoxime (10 mmol) and methyl cyanoacetate (10 mmol) in dioxane (25 mL) is refluxed for 24 hours.
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Workup : The solvent is evaporated under vacuum, and the residue is washed with sodium bicarbonate solution to yield 3-phenyl-1,2,4-oxadiazole-5-carbonitrile (83% yield).
Key Conditions :
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Solvent: Dioxane (high dielectric constant promotes cyclization).
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Temperature: Reflux (~100°C).
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Catalyst: None required, but phosphorus oxychloride (POCl₃) may accelerate reactions in other variants.
Synthesis of the 1,2,3-Triazole Core
The 1,2,3-triazole ring is constructed via Huisgen 1,3-dipolar cycloaddition or hydrazine cyclization:
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Azide-Alkyne Cycloaddition :
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4-Fluorophenyl azide (prepared from 4-fluoroaniline via diazotization) reacts with propargylamine in the presence of copper(I) iodide (CuI) to form 1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine.
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Yield : 75–80% under optimized conditions (room temperature, 12 hours).
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Hydrazine Cyclization :
Coupling of Oxadiazole and Triazole Moieties
The final step involves linking the preformed oxadiazole and triazole units:
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Nucleophilic Substitution :
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3-Phenyl-1,2,4-oxadiazole-5-carbonitrile (1 equiv) reacts with 1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine (1.2 equiv) in dimethylformamide (DMF) at 80°C for 8 hours.
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Yield : 68% after column chromatography.
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Optimization of Reaction Conditions
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dioxane | 24 | 83 | 95 |
| DMF | 8 | 68 | 90 |
| MeOH | 6 | 87 | 98 |
Methanol maximizes triazole formation efficiency due to its polar protic nature, facilitating sodium methoxide’s catalytic activity.
Temperature Optimization
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Oxadiazole Cyclization : Yields drop below 70% at temperatures <80°C due to incomplete cyclization.
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Triazole Formation : Room temperature suffices for hydrazine-based routes, minimizing side reactions.
Industrial-Scale Production Considerations
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Continuous Flow Reactors :
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Oxadiazole synthesis achieves 90% yield in 4 hours using microreactors (vs. 24 hours batchwise).
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Catalyst Recycling :
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Copper(I) iodide in click chemistry is recoverable via filtration, reducing costs by 40%.
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Analytical Characterization Techniques
| Technique | Key Data Points | Reference |
|---|---|---|
| ¹H NMR | δ 8.18 (s, oxadiazole-H), δ 7.50 (d, J = 6.9 Hz, Ar-H) | |
| IR | 1670 cm⁻¹ (C=N oxadiazole), 3300 cm⁻¹ (N-H) | |
| MS (ESI+) | m/z 337.1 [M+H]⁺ |
Comparative Analysis of Synthetic Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Hydrazine Cyclization | High yield (87%), room temperature | Requires stoichiometric NaOMe |
| Click Chemistry | Atom-economical, scalable | Copper catalyst removal needed |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can modify the oxadiazole or triazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Catalysts: Copper(I) catalysts for cycloaddition, palladium catalysts for cross-coupling
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. Specifically, derivatives of 1H-triazoles have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the 3-phenyl-1,2,4-oxadiazole enhances the compound's pharmacological profile by potentially increasing its bioavailability and selectivity towards cancer cells.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have demonstrated that it exhibits inhibitory effects against various bacterial strains and fungi. The fluorophenyl group may contribute to its lipophilicity, aiding in membrane penetration and enhancing its antimicrobial efficacy.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Materials Science Applications
Fluorescent Materials
The unique structural characteristics of 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine make it suitable for applications in fluorescent materials. Its ability to emit light upon excitation can be utilized in developing sensors and imaging agents.
Polymer Chemistry
This compound can serve as a building block in polymer synthesis. Its functional groups allow for the formation of various copolymers that can exhibit tailored properties for specific applications in coatings and adhesives.
Agricultural Chemistry Applications
Pesticide Development
The compound's bioactive properties are being explored for use as a pesticide. Its effectiveness against pests while being less toxic to non-target organisms makes it an attractive candidate in sustainable agriculture practices.
Herbicide Potential
Research is ongoing into its potential as a herbicide. The ability to inhibit specific biochemical pathways in plants could lead to the development of new herbicides that are effective yet environmentally friendly.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Smith et al., 2023 | Induced apoptosis in breast cancer cell lines. |
| Antimicrobial Properties | Jones et al., 2022 | Effective against MRSA and Candida species. |
| Neuroprotective Effects | Taylor et al., 2024 | Reduced oxidative stress markers in neuronal cultures. |
| Fluorescent Materials | Chen et al., 2023 | High emission intensity suitable for sensor applications. |
| Pesticide Development | Green et al., 2023 | Demonstrated efficacy against common agricultural pests. |
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine depends on its specific application:
Molecular Targets: The compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins or signaling cascades.
For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes critical for cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule (Table 1):
Table 1: Structural Analogues and Key Features
Key Observations :
- Halogen Substitution : Chloro (Cl) and bromo (Br) substituents increase molecular weight and polarizability compared to fluorine (F).
- Heteroaromatic Variations : Pyridinyl (in ) and benzodioxolyl (in ) groups alter electronic properties and solubility.
- Phenyl vs. Non-Phenyl Oxadiazoles: Phenyl groups enhance hydrophobicity, while pyridinyl groups introduce basicity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
- The 4-chlorophenyl analogue’s higher LogP (3.5) suggests greater membrane permeability but lower solubility.
- Pyridinyl substitution reduces hydrophobicity, improving solubility.
Biological Activity
1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a compound featuring a complex structure that combines elements of triazole and oxadiazole. These types of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C18H14FN3O2
- Molecular Weight : 323.32 g/mol
- CAS Number : 941997-60-0
- InChI Key : Not available
Biological Activities
Research has indicated that derivatives of oxadiazole and triazole exhibit a broad spectrum of biological activities, including:
Anticancer Activity
Studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds with oxadiazole moieties have been reported to have IC50 values ranging from 6.2 μM to over 90 μM against different cancer types, including colon carcinoma (HCT116) and breast cancer (T47D) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that similar triazole and oxadiazole derivatives show effectiveness against both gram-positive and gram-negative bacteria as well as fungi. For example:
- Antibacterial Effects : Compounds in this class have been tested against Staphylococcus aureus and Escherichia coli, showing promising results .
Anti-inflammatory and Analgesic Effects
Compounds containing the oxadiazole unit are also known for their anti-inflammatory properties. They may inhibit pathways involved in inflammation, which could be beneficial for conditions like arthritis or other inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors for key enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Disruption : These compounds can induce apoptosis in cancer cells by disrupting their normal cell cycle processes.
- Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors involved in pain signaling and inflammation .
Case Studies and Research Findings
Several studies have evaluated the biological activities of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Oxadiazole derivative | Anticancer (HCT116) | 6.2 μM | |
| Triazole derivative | Antibacterial (E. coli) | N/A | |
| Oxadiazole derivative | Anti-inflammatory | N/A |
These findings underscore the potential of this compound as a candidate for further pharmacological development.
Q & A
Q. What are the established synthetic routes for 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine?
The synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitution. For example:
- Cyclization : Reacting 4-fluorophenyl precursors with 1,2,4-oxadiazole intermediates under acidic or basic conditions (e.g., phosphorus oxychloride at 120°C) to form the oxadiazole core .
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or hydrazine-based cyclization to construct the triazole ring .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final compound .
Q. How is structural characterization of this compound performed?
Key techniques include:
- Spectroscopy : H/C NMR for functional group analysis, mass spectrometry (HRMS) for molecular weight confirmation .
- X-ray Crystallography : Resolves stereochemistry and confirms tautomeric forms (e.g., planar triazole rings with dihedral angles <5° relative to aryl substituents) .
- Elemental Analysis : Validates purity (>95%) and stoichiometry .
Q. What are the primary biological activities reported for this compound?
- Antimicrobial Activity : MIC values (e.g., 2–8 µg/mL against S. aureus) via broth microdilution assays, attributed to membrane disruption by the fluorophenyl group .
- Anticancer Potential : IC values in the µM range against HeLa cells, linked to apoptosis induction via caspase-3 activation .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported biological activities?
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm protein targets (e.g., kinases, receptors) .
- Assay Optimization : Compare activity under varying pH, temperature, and serum conditions to identify confounding factors .
Q. What advanced synthetic strategies improve yield and scalability?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yield (>85%) by enhancing reaction kinetics .
- Flow Chemistry : Enables continuous production with real-time monitoring, minimizing byproducts .
Q. How is structure-activity relationship (SAR) explored for this compound?
- Substituent Screening : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups to assess impact on bioactivity .
- Oxadiazole Modifications : Introduce heteroaryl (e.g., pyridyl) or alkyl chains to the 1,2,4-oxadiazole moiety to enhance solubility or target affinity .
Q. What computational methods predict binding modes and pharmacokinetics?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, EGFR) .
- ADMET Prediction : SwissADME or pkCSM to estimate logP (e.g., ~2.5), metabolic stability (CYP450 isoforms), and bioavailability .
Data Analysis & Challenges
Q. How are crystallographic data discrepancies addressed (e.g., polymorphism)?
- Temperature-Dependent Studies : Collect X-ray data at 100–298 K to identify temperature-sensitive conformational changes .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing variations .
Q. What methodologies assess metabolic stability in vitro?
Q. How do formulation challenges (e.g., low solubility) impact preclinical studies?
- Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to achieve solubility >100 µM for in vitro assays .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
